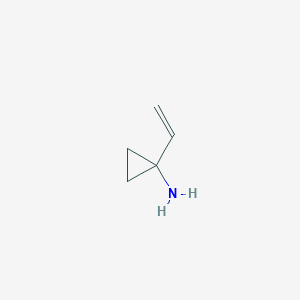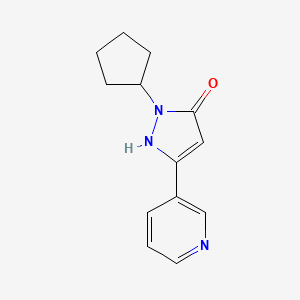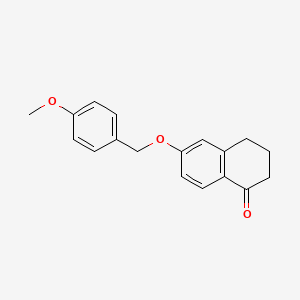![molecular formula C14H19ClFNO B1463987 2-Chlor-N-[1-(4-Fluorphenyl)-3,3-dimethylbutyl]acetamid CAS No. 1311314-70-1](/img/structure/B1463987.png)
2-Chlor-N-[1-(4-Fluorphenyl)-3,3-dimethylbutyl]acetamid
Übersicht
Beschreibung
This compound is an acetamide derivative, which means it contains the functional group -C(=O)NH2. It also has a fluorophenyl group attached to it, which is a phenyl ring (a variant of benzene) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, forming the acetamide group .Chemical Reactions Analysis
As an acetamide derivative, this compound could potentially undergo various chemical reactions. For example, it might react with nucleophiles at the carbonyl carbon or undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
2-Chlor-N-(4-Fluor-3-nitrophenyl)acetamid hat vielversprechende Ergebnisse gegen Klebsiella pneumoniae gezeigt, ein Bakterium, das eine Vielzahl von Infektionen in der Gemeinschaft und im Krankenhaus verursacht . Die antibakterielle Wirkung des Moleküls ist möglicherweise auf seine Wirkung auf das Penicillin-bindende Protein zurückzuführen, das die Zelllyse fördert . Das Vorhandensein des Chloratoms ist für die Verbesserung dieser Aktivität verantwortlich und stabilisiert das Molekül im Zielenzym an der Stelle .
In-vitro-Toxizitätsanalyse
Die gleiche Verbindung wurde auf ihre zytotoxischen und mutagenen Wirkungen untersucht. Die Analyse zeigt günstige Ergebnisse für zukünftige in-vivo-toxikologische Tests . Dies deutet darauf hin, dass das Molekül ein möglicher Kandidat für die Entwicklung eines neuen Antibiotikums sein könnte .
Pharmakokinetisches Profil
Das pharmakokinetische Profil von 2-Chlor-N-(4-Fluor-3-nitrophenyl)acetamid weist gute Parameter für die orale Anwendung auf . Dies ist ein wichtiger Aspekt in der Arzneimittelentwicklung, da es die Absorption, Verteilung, den Metabolismus und die Ausscheidung des Arzneimittels beeinflusst .
Organische Synthese
Chloroacetamid-Derivate, einschließlich 2-Chlor-N-[1-(4-Fluorphenyl)-3,3-dimethylbutyl]acetamid, werden in der organischen Synthese verwendet. Sie zeigen ihre Vielseitigkeit bei der Bildung verschiedener komplexer Moleküle und werden häufig als Zwischenprodukte in der organischen Synthese verwendet.
Biologische Aktivitäten von Indol-Derivaten
Obwohl es nicht direkt mit this compound zusammenhängt, ist es erwähnenswert, dass Indol-Derivate, die eine ähnliche Struktur aufweisen, verschiedene biologische Aktivitäten besitzen . Dazu gehören antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalariamittel und anticholinesterase-Aktivitäten . Dies deutet darauf hin, dass this compound möglicherweise ähnliche Aktivitäten aufweisen könnte.
Potenzial als kommerzielles Produkt
2-Chlor-N-(3-Chlor-4-fluorphenyl)acetamid ist im Handel erhältlich und kann in Produkten von Unternehmen wie Sigma-Aldrich gefunden werden . Dies deutet darauf hin, dass die Verbindung potenzielle Anwendungen in verschiedenen Branchen hat.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO/c1-14(2,3)8-12(17-13(18)9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDZNHGUTAXMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



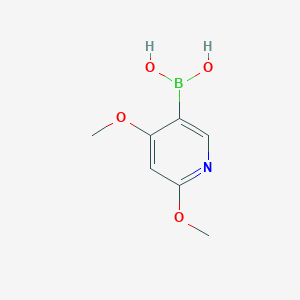

![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)
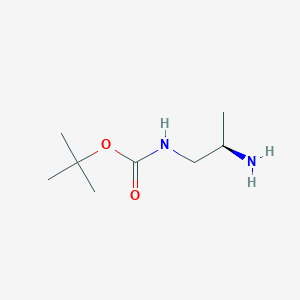
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1463909.png)
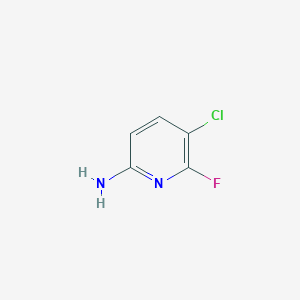
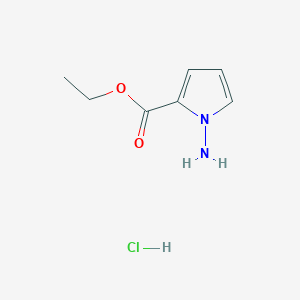
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)
